molecular formula C18H22N2S B11518344 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine

1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine

Cat. No.: B11518344
M. Wt: 298.4 g/mol
InChI Key: AZYYTGPPGUBKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection with phenylsulfanyl (PhSH) followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed for the efficient synthesis of piperazines .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the phenylsulfanyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified phenylsulfanyl derivatives.

    Substitution: Alkylated or arylated piperazine derivatives.

Scientific Research Applications

1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.

    4-Phenylpiperazine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1-(2-Phenylethyl)piperazine: Similar to 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine but without the sulfanyl group.

Uniqueness

This compound is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-phenyl-4-(2-phenylsulfanylethyl)piperazine

InChI

InChI=1S/C18H22N2S/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

AZYYTGPPGUBKMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.